![molecular formula C14H16F3NO B2571723 N-[3-[2-(Trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide CAS No. 2305474-67-1](/img/structure/B2571723.png)
N-[3-[2-(Trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide
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Overview
Description
Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl (-CF3) group attached to a phenyl ring . They are often used in the synthesis of pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of trifluoromethylphenyl compounds typically consists of a phenyl ring with a trifluoromethyl group attached. The exact structure would depend on the specific compound .Chemical Reactions Analysis
Trifluoromethylphenyl compounds can participate in a variety of chemical reactions. The trifluoromethyl group is electron-withdrawing, which can influence the reactivity of the phenyl ring .Physical And Chemical Properties Analysis
Trifluoromethylphenyl compounds are generally characterized by high stability, strong electronegativity, and lipophilicity due to the presence of the trifluoromethyl group .Mechanism of Action
The mechanism of action of a trifluoromethylphenyl compound would depend on its specific structure and the context in which it is used. For example, some trifluoromethylphenyl compounds are used as active ingredients in pharmaceuticals, where their mechanism of action would depend on the specific drug .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-[2-(trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c1-4-13(19)18-10(3)9(2)11-7-5-6-8-12(11)14(15,16)17/h4-10H,1H2,2-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORGDWURZKVTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)C(C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[2-(Trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide |
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